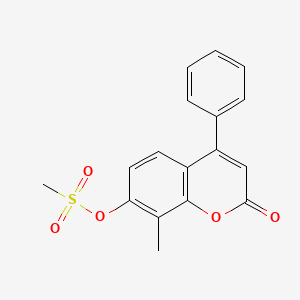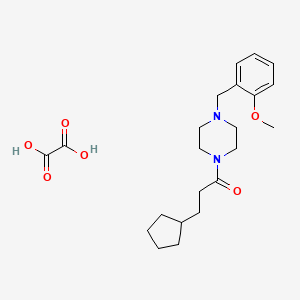
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to have various biochemical and physiological effects. In
Mécanisme D'action
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's mechanism of action involves its ability to selectively inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for this compound's antidepressant and anxiolytic effects. This compound's ability to act as a 5-HT1A receptor agonist is also believed to contribute to its anxiolytic effects. Additionally, this compound's ability to act as a dopamine D2 receptor antagonist is believed to contribute to its antipsychotic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain, which is consistent with its mechanism of action. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and is believed to be involved in the pathophysiology of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for the study of specific neurotransmitter systems. Additionally, this compound's ability to act as both an SSRI and a dopamine D2 receptor antagonist makes it a useful tool for studying the interactions between these two neurotransmitter systems. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is the development of more potent and selective this compound analogs that can be used to study specific neurotransmitter systems. Another area of interest is the investigation of this compound's effects on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the use of this compound in combination with other drugs, such as antidepressants and antipsychotics, is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate involves a multi-step process that starts with the reaction of 3-cyclopentylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxybenzylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with oxalic acid to form the oxalate salt of this compound.
Applications De Recherche Scientifique
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been found to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and schizophrenia. This compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which are both targets for the treatment of depression and anxiety. This compound has also been found to act as a dopamine D2 receptor antagonist, which is a target for the treatment of schizophrenia.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-19-9-5-4-8-18(19)16-21-12-14-22(15-13-21)20(23)11-10-17-6-2-3-7-17;3-1(4)2(5)6/h4-5,8-9,17H,2-3,6-7,10-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYWZNYAACTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
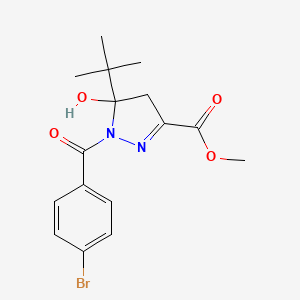
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

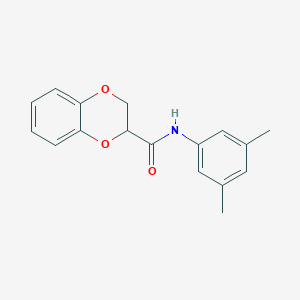
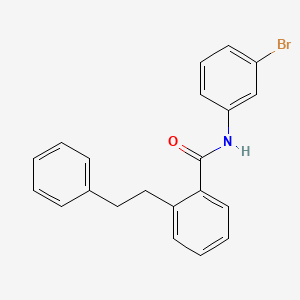
![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)

